

A Comparative Guide to ^{19}F NMR Chemical Shifts of Difluoromethylated Compounds

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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzaldehyde

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The introduction of the difluoromethyl (CF_2H) group into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Fluorine-19 Nuclear Magnetic Resonance (^{19}F NMR) spectroscopy is an indispensable tool for the characterization of these compounds, owing to the 100% natural abundance and high sensitivity of the ^{19}F nucleus. This guide provides a comparative analysis of ^{19}F NMR chemical shifts for various classes of difluoromethylated compounds, supported by experimental data and detailed protocols.

^{19}F NMR Chemical Shift Data of Difluoromethylated Compounds

The chemical shift of the difluoromethyl group in ^{19}F NMR is sensitive to its electronic environment. The following tables summarize the ^{19}F NMR chemical shifts for a variety of difluoromethylated compounds, categorized by the atom attached to the CF_2H group. All data presented was acquired in deuteriochloroform (CDCl_3) on a 376 MHz NMR spectrometer, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: Difluoromethyl Ethers and Esters ($\text{R-O-CF}_2\text{H}$)

Compound Name	Structure	¹⁹ F Chemical Shift (δ, ppm)
Difluoromethyl 4-methoxybenzoate	4-MeO-C ₆ H ₄ -C(O)O-CF ₂ H	-91.27
Difluoromethyl 4-(dimethylamino)benzoate	4-Me ₂ N-C ₆ H ₄ -C(O)O-CF ₂ H	-90.90
Difluoromethyl 4-phenoxybenzoate	4-PhO-C ₆ H ₄ -C(O)O-CF ₂ H	-91.25
Methyl 4-(difluoromethoxy)benzoate	4-MeO ₂ C-C ₆ H ₄ -O-CF ₂ H	-81.80
4-(Difluoromethoxy)benzonitrile	4-CN-C ₆ H ₄ -O-CF ₂ H	-82.35

Table 2: Difluoromethyl Sulfides (R-S-CF₂H)

Compound Name	Structure	¹⁹ F Chemical Shift (δ, ppm)
Benzyl(difluoromethyl)sulfane	Ph-CH ₂ -S-CF ₂ H	-94.52
(4-(tert-butyl)benzyl)(difluoromethyl)sulfane	4-tBu-C ₆ H ₄ -CH ₂ -S-CF ₂ H	-94.52
(4-Methoxybenzyl)(difluoromethyl)sulfane	4-MeO-C ₆ H ₄ -CH ₂ -S-CF ₂ H	-94.31
(2-Chlorobenzyl)(difluoromethyl)sulfane	2-Cl-C ₆ H ₄ -CH ₂ -S-CF ₂ H	-93.90
(Difluoromethyl)(3-nitrobenzyl)sulfane	3-NO ₂ -C ₆ H ₄ -CH ₂ -S-CF ₂ H	-93.69
(Difluoromethyl)(1-phenylethyl)sulfane	Ph-CH(Me)-S-CF ₂ H	-92.78
2-((Difluoromethyl)thio)-4,6-dimethylpyrimidine	(4,6-diMe-pyrimidin-2-yl)-S-CF ₂ H	-99.11
2-((Difluoromethyl)thio)pyridine	(Pyridin-2-yl)-S-CF ₂ H	-96.26

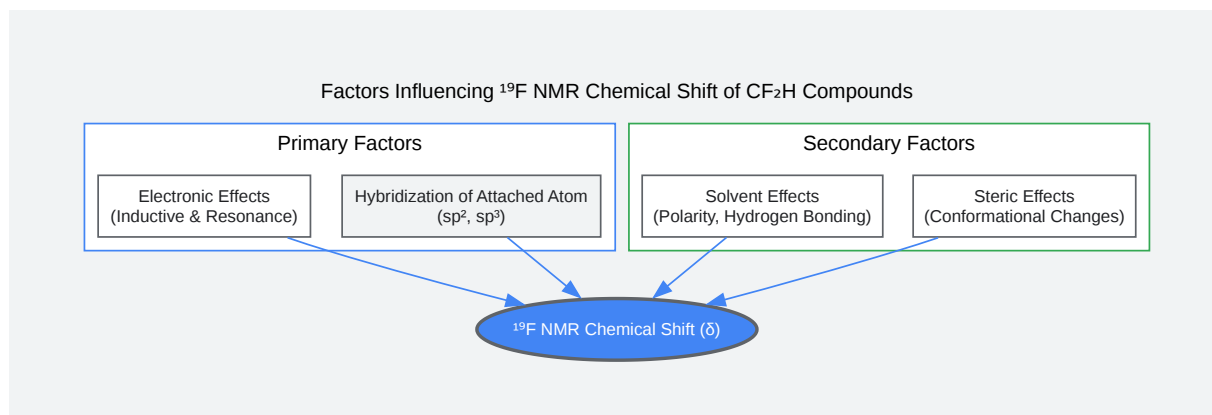
Table 3: N-Difluoromethyl Compounds (R-N-CF₂H)

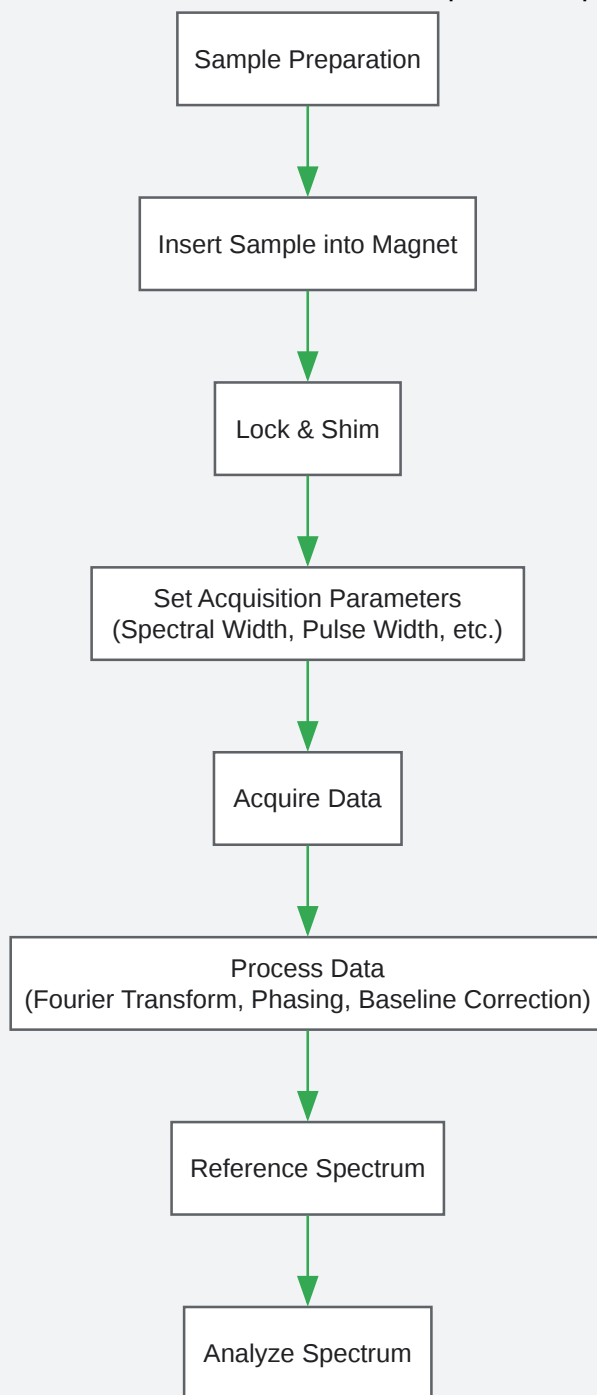
Compound Name	Structure	¹⁹ F Chemical Shift (δ, ppm)
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole	(4-I-3,5-diMe-pyrazol-1-yl)-CF ₂ H	-93.12
1-(Difluoromethyl)-2-phenyl-1H-imidazole	(2-Ph-imidazol-1-yl)-CF ₂ H	-90.56

Data sourced from the supporting information of a study by Hu, et al. and is provided for comparative purposes.[\[1\]](#)

Factors Influencing ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is primarily influenced by the electronic environment of the fluorine nucleus.[\[2\]](#) Electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values), while electron-withdrawing groups cause deshielding and a downfield shift (more positive ppm values).[\[2\]](#) The following diagram illustrates the key factors affecting the ¹⁹F NMR chemical shift of difluoromethylated compounds.



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References

- 1. rsc.org [rsc.org]
- 2. F19 detection [nmr.chem.ucsb.edu]
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